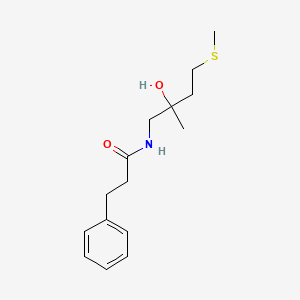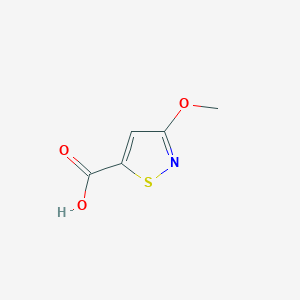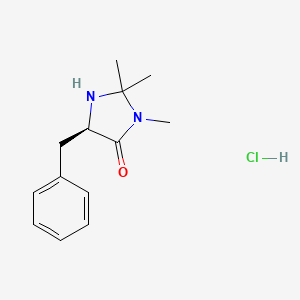
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide, also known as HMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMBP belongs to the class of amides and is synthesized through a specific method.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide is not fully understood. However, studies have shown that N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide may reduce inflammation, pain, and fever. N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide has also been shown to modulate the immune system by regulating the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide can inhibit the production of nitric oxide, which is involved in inflammation and oxidative stress. N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide can reduce inflammation, pain, and fever in animal models. N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that it has not been extensively studied in humans, which limits its potential applications in medicine.
Future Directions
There are several future directions for research on N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide. One direction is to further elucidate its mechanism of action, which would provide a better understanding of its biological activities. Another direction is to study its potential applications in medicine, particularly in the treatment of cancer, Alzheimer's disease, and diabetes. Another direction is to study its potential use as a plant growth regulator and insecticide in agriculture. Finally, there is a need for more studies on the safety and toxicity of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide, particularly in humans, to determine its potential as a therapeutic agent.
Synthesis Methods
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide is synthesized through a three-step process, starting with the reaction of 3-phenylpropanoic acid with thionyl chloride to form 3-phenylpropanoyl chloride. The second step involves the reaction of 3-phenylpropanoyl chloride with 2-hydroxy-2-methyl-4-(methylthio)butan-1-amine to form N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide. The final step involves the purification of the compound through recrystallization.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and diabetes. In agriculture, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide has been studied for its potential use as a plant growth regulator and insecticide. In materials science, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide has been studied for its potential use in the synthesis of novel materials.
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-15(18,10-11-19-2)12-16-14(17)9-8-13-6-4-3-5-7-13/h3-7,18H,8-12H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNKOGWXNXJCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)CCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-chloro-2-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2846272.png)
![5-Benzyl-2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2846273.png)

![2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2846276.png)
![4-[5-(2-methoxyethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]benzoic Acid](/img/structure/B2846277.png)
![4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide](/img/structure/B2846278.png)
![1-benzyl-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2846280.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2846284.png)


![5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2846291.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2846292.png)
